2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol
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Overview
Description
2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The pyrimidinyl group is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with the phenylpyrazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and reagents are selected to minimize costs and environmental impact, adhering to principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate: Shares the pyrimidinyl group but differs in the rest of the structure.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidinyl group and a phenyl group but has a different overall structure.
Uniqueness
2-[3-[3-(4,6-Dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[3-[3-(4,6-dimethoxypyrimidin-2-yl)phenyl]pyrazol-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-23-15-11-16(24-2)19-17(18-15)13-5-3-4-12(10-13)14-6-7-21(20-14)8-9-22/h3-7,10-11,22H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBHCCZWJRSYIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)C2=CC=CC(=C2)C3=NN(C=C3)CCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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